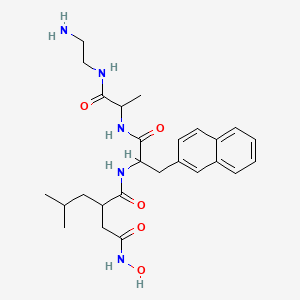

(S,S)-TAPI-1

Description

Properties

IUPAC Name |

N-[1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNBSWDIOCXWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Target Profile of (S,S)-TAPI-1: A Technical Guide

(S,S)-TAPI-1 is a hydroxamate-based inhibitor that serves as a crucial tool for researchers investigating the roles of specific metalloproteinases in physiological and pathological processes. It is the (S,S) stereoisomer of TAPI-1, a well-characterized inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17) , also known as Tumor Necrosis Factor-α Converting Enzyme (TACE) .[1][2][3] Beyond its potent activity against TACE, this compound and its racemic mixture are also recognized as broad-spectrum inhibitors of various Matrix Metalloproteinases (MMPs) .[1][4] This dual inhibitory activity makes it a powerful agent for studying processes regulated by ectodomain shedding of cell surface proteins, such as cytokines, their receptors, and growth factors.

Quantitative Inhibitory Profile

The inhibitory potency of this compound and its racemate, TAPI-1, has been quantified against TACE-mediated shedding of various substrates. The half-maximal inhibitory concentrations (IC50) highlight its efficacy in cell-based assays.

| Inhibitor | Target Process | Cell Context | IC50 Value | Reference |

| This compound | TACE-dependent sAPPα release | TACE-overexpressing cells | 0.92 µM | |

| This compound | Muscarinic M3 Receptor-stimulated sAPPα release | HEK293 cells | 3.61 µM | |

| This compound | sAPPα release | Non-TACE-overexpressing cells | 8.09 µM | |

| TAPI-1 | Constitutive sAPPα release | HEK293 cells | 8.09 µM | |

| TAPI-1 | TNF-α release | Cellular assays | 50-100 mM | |

| TAPI-1 | IL-6 Receptor (IL-6R) release | Cellular assays | 5-10 mM | |

| TAPI-1 | TNF Receptor I (TNFRI) release | Cellular assays | 5-10 mM | |

| TAPI-1 | TNF Receptor II (TNFRII) release | Cellular assays | 25-50 mM | |

| *Note: The reported IC50 values for the release of TNF-α and its receptors are in the millimolar (mM) range, which is unusually high. This is likely a typographical error in the source literature, and the values should be interpreted with caution, as micromolar (µM) concentrations are more typical for this class of inhibitor. |

Modulated Signaling Pathways

This compound exerts its biological effects by blocking the proteolytic activity of TACE and MMPs, which in turn prevents the activation of key downstream signaling cascades implicated in inflammation and cancer.

AREG/EGFR/ERK Signaling Pathway

TACE is responsible for the shedding and release of multiple Epidermal Growth Factor Receptor (EGFR) ligands, including Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). The release of these ligands leads to the activation of EGFR and the subsequent phosphorylation cascade of the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and migration. By inhibiting TACE, this compound prevents the release of these EGFR ligands, thereby deactivating the entire AREG/EGFR/ERK signaling axis.

NF-κB Signaling Pathway

The canonical Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. It is potently activated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), the release of which is a TACE-dependent process. Under basal conditions, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon TNF-α binding to its receptor (TNFR), the IKK complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting TACE, this compound blocks the release of TNF-α, thereby suppressing the activation of the NF-κB pathway.

Experimental Protocols

Characterizing the activity of this compound involves a series of biochemical and cell-based assays. Below are representative protocols for key experiments.

TACE/MMP Fluorogenic Inhibition Assay

This protocol determines the IC50 value of this compound against a specific metalloproteinase in a cell-free system.

-

Reagent Preparation :

-

Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

Reconstitute the recombinant human TACE or MMP enzyme in assay buffer to a working concentration (e.g., 2X final concentration).

-

Reconstitute a quenched fluorogenic substrate peptide (specific for the enzyme being tested) in DMSO and then dilute in assay buffer to a working concentration (e.g., 2X final concentration).

-

Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer to create a range of 2X final concentrations.

-

-

Assay Procedure :

-

Add 50 µL of the this compound dilutions or vehicle control (assay buffer with DMSO) to the wells of a black 96-well microplate.

-

Add 50 µL of the 2X enzyme solution to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 100 µL of the 2X substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis :

-

Measure the increase in fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm for a generic substrate) every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

-

Western Blot Analysis for EGFR/ERK Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the EGFR/ERK pathway.

-

Cell Culture and Treatment :

-

Seed cells (e.g., A431 or other cancer cell lines with active EGFR signaling) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1 - 20 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a TACE substrate like AREG or a general mitogen like Phorbol 12-myristate 13-acetate (PMA) for 15-30 minutes to induce shedding and pathway activation.

-

-

Lysate Preparation :

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting :

-

Normalize protein concentrations and denature samples by boiling in Laemmli buffer.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK1/2, and total ERK1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis :

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to their respective total protein levels to assess the specific inhibitory effect on signaling.

-

Analysis of NF-κB Pathway Inhibition

This protocol evaluates the ability of this compound to prevent the degradation of IκBα and the nuclear translocation of NF-κB p65.

-

Cell Culture and Treatment :

-

Seed cells (e.g., THP-1 monocytes or macrophages) in plates.

-

Pre-treat cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a potent NF-κB activator like Lipopolysaccharide (LPS) or TNF-α for 30-60 minutes.

-

-

Subcellular Fractionation (Optional, for Translocation) :

-

Harvest cells and use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate cytoplasmic and nuclear protein fractions.

-

Proceed with Western blot analysis on both fractions.

-

-

Western Blot Analysis :

-

Prepare whole-cell lysates or subcellular fractions as described in the previous protocol.

-

Perform SDS-PAGE and immunoblotting.

-

Probe membranes with primary antibodies against IκBα to assess its degradation. In stimulated, untreated cells, the IκBα band should be faint or absent.

-

For fractionated samples, probe for NF-κB p65. Its presence in the nuclear fraction indicates translocation. Use GAPDH as a cytoplasmic marker and Lamin B1 or Histone H3 as a nuclear marker to verify fractionation purity.

-

-

Analysis :

-

Compare the levels of IκBα in the whole-cell lysates between treated and untreated samples. Inhibition of degradation will result in a stronger IκBα band in the this compound treated samples.

-

Compare the amount of p65 in the nuclear vs. cytoplasmic fractions. Effective inhibition will result in p65 being retained in the cytoplasm.

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TAPI 1 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]

- 4. Shedding of interleukin-6 receptor and tumor necrosis factor alpha. Contribution of the stalk sequence to the cleavage pattern of transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,S)-TAPI-1 vs. TAPI-0: A Technical Guide to Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth comparative analysis of two prominent metalloproteinase inhibitors, (S,S)-TAPI-1 and TAPI-0. Both compounds are recognized for their potent inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, a key sheddase involved in a multitude of physiological and pathological processes, including inflammation and cancer. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the inhibitory efficacy, underlying signaling pathways, and experimental methodologies associated with these two inhibitors. While a direct head-to-head comparative study across a broad panel of metalloproteinases is not publicly available, this guide consolidates the existing data to facilitate a critical evaluation of their respective profiles.

Data Presentation: Inhibitor Efficacy

The inhibitory potency of this compound and TAPI-0 has been evaluated in various enzymatic and cellular assays. The following tables summarize the available quantitative data to provide a basis for comparison. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity against TACE (ADAM17)

| Inhibitor | Assay Type | IC50 | Reference |

| TAPI-0 | Enzymatic Assay | 100 nM | [Source for TAPI-0 IC50] |

| This compound | Cellular Assay (TACE-overexpressing cells) | 0.92 µM | [1] |

Table 2: Inhibitory Activity in Cellular Assays for sAPPα Shedding

| Inhibitor | Cell Line/Condition | IC50 | Reference |

| This compound | HEK293 cells (M3-stimulated) | 3.61 µM | [1] |

| HEK293 cells (non-TACE-overexpressing) | 8.09 µM | [1] |

(Note: Data for TAPI-0 in sAPPα shedding assays was not available in the reviewed literature.)

Signaling Pathways

The inhibitory action of these compounds extends beyond the direct cleavage of substrates by TACE, impacting intracellular signaling cascades. A notable distinction lies in their reported effects on the NF-κB signaling pathway.

This compound and the NF-κB Pathway

This compound, and its related compound TAPI-1, have been shown to suppress the activation of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibition of NF-κB signaling by TAPI-1 suggests a broader anti-inflammatory and anti-tumorigenic potential beyond its direct enzymatic inhibition of TACE.

TAPI-0 and the NF-κB Pathway

Currently, there is a lack of publicly available data on the effects of TAPI-0 on the NF-κB signaling pathway. This represents a significant knowledge gap in the comparative assessment of these two inhibitors and warrants further investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of TACE inhibitors.

1. Fluorometric TACE (ADAM17) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against purified TACE.

-

Materials:

-

Recombinant human TACE (ADAM17)

-

Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

-

Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

-

This compound or TAPI-0 at various concentrations

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

Add the recombinant TACE to the wells of the microplate.

-

Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

2. Cellular sAPPα Shedding Assay

This protocol describes a method to assess the ability of inhibitors to block the TACE-mediated shedding of amyloid precursor protein (APP) in a cellular context.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound or TAPI-0 at various concentrations

-

Stimulating agent (e.g., a muscarinic receptor agonist if using M3-expressing cells)

-

ELISA kit for human soluble APPα (sAPPα)

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Replace the culture medium with serum-free medium and pre-treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 1-2 hours).

-

If applicable, stimulate the cells with an appropriate agent to induce sAPPα shedding.

-

After the stimulation period, collect the conditioned medium from each well.

-

Centrifuge the collected medium to remove any cellular debris.

-

Quantify the concentration of sAPPα in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Determine the percent inhibition of sAPPα shedding for each inhibitor concentration compared to a vehicle-treated control.

-

Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Conclusion

This compound and TAPI-0 are both potent inhibitors of TACE, a critical enzyme in various disease pathologies. The available data suggests that TAPI-0 may exhibit higher potency in direct enzymatic assays, while this compound has been well-characterized in cellular models of protein shedding. A key differentiator appears to be the documented ability of TAPI-1 to inhibit the NF-κB signaling pathway, suggesting a broader mechanism of action that could be advantageous in inflammatory and oncologic indications. The absence of data regarding the effect of TAPI-0 on this pathway highlights a critical area for future research to enable a more complete comparative assessment. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations and directly compare these and other metalloproteinase inhibitors in a standardized manner. Ultimately, the choice between this compound and TAPI-0 for a specific research or therapeutic application will depend on the desired balance of potency, selectivity, and the targeted biological pathways.

References

Downstream Effects of TACE Inhibition by (S,S)-TAPI-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a critical cell-surface protease that plays a pivotal role in a process known as "ectodomain shedding." This process involves the cleavage and release of the extracellular domains of a wide variety of membrane-bound proteins, including cytokines, growth factors, and their receptors. The shedding of these proteins has profound implications for regulating inflammatory responses, cell proliferation, differentiation, and adhesion.

(S,S)-TAPI-1 is a potent and specific, hydroxamate-based inhibitor of TACE. As an isomer of the more broadly studied TAPI-1, it offers a valuable tool for investigating the downstream consequences of TACE inhibition. This technical guide provides an in-depth overview of the core downstream effects of TACE inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

Mechanism of Action

This compound, like other hydroxamate-based inhibitors, functions by chelating the zinc ion within the catalytic domain of TACE. This interaction reversibly inhibits the proteolytic activity of the enzyme, preventing it from cleaving its substrates at the cell surface. The primary and immediate downstream effect of TACE inhibition is the accumulation of the full-length, membrane-bound forms of its substrates and a corresponding decrease in the concentration of their soluble, shed ectodomains in the extracellular environment.

Downstream Effects on Key Substrates and Signaling Pathways

Inhibition of TNF-α and TNF Receptor Shedding

One of the most well-characterized functions of TACE is the cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form (sTNF-α), a potent pro-inflammatory cytokine. TACE also mediates the shedding of the TNF receptors, TNFR1 and TNFR2, which can act as soluble decoy receptors, modulating TNF-α signaling.

Inhibition of TACE by TAPI-1 has been shown to significantly reduce the amount of soluble TNF-α released from cells. For instance, in the human monocytic cell line THP-1, TAPI-1 at a concentration of 25 µM inhibited approximately 30-50% of TNF-α cleavage[1]. This reduction in sTNF-α directly dampens the downstream inflammatory signaling cascades typically initiated by this cytokine.

Modulation of EGFR Signaling through Ligand Shedding

TACE is a key sheddase for several ligands of the Epidermal Growth Factor Receptor (EGFR), including Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α). The release of these soluble ligands is a crucial step in the transactivation of EGFR, which subsequently triggers downstream signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival.

Studies using the broader inhibitor TAPI-1 have demonstrated its ability to block the shedding of EGFR ligands. For example, TAPI-1 has been shown to prevent CXCL12-mediated amphiregulin shedding[2]. By inhibiting the release of these ligands, this compound can effectively attenuate EGFR activation and downstream signaling.

Interference with Notch Signaling

The Notch signaling pathway is a fundamental cell-to-cell communication system that governs cell fate decisions. TACE, along with ADAM10, is involved in the initial proteolytic cleavage of the Notch receptor upon ligand binding. This first cleavage event is a prerequisite for the subsequent intramembrane cleavage by γ-secretase, which releases the Notch intracellular domain (NICD) to translocate to the nucleus and regulate gene expression.

By inhibiting TACE, this compound can interfere with this initial step of Notch receptor processing, thereby modulating Notch signaling activity. This can have significant consequences for processes such as cell differentiation and proliferation.

Data Presentation

The following tables summarize the available quantitative data for the effects of TAPI-1, a racemic mixture containing this compound, on the shedding of various TACE substrates. Data specific to the this compound isomer is limited in the current literature.

Table 1: Inhibition of TACE Substrate Shedding by TAPI-1

| Substrate | Cell Line | Stimulation | TAPI-1 Concentration | % Inhibition | Reference |

| TNF-α | THP-1 | PMA | 25 µM | ~30-50% | [1] |

| Amphiregulin | N15C6 | CXCL12 | Not specified | Significant abrogation | [2] |

Table 2: IC50 Values for TAPI-1 Inhibition of TACE Activity

| Substrate/Assay | Method | IC50 | Reference |

| TACE-dependent sAPPα release | Cell-based | 8.09 µM | [2] |

Experimental Protocols

In Vitro TACE Activity Assay (Fluorogenic Peptide Substrate)

This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on TACE activity using a fluorogenic peptide substrate.

Materials:

-

Recombinant human TACE (catalytic domain)

-

Fluorogenic TACE substrate (e.g., based on the pro-TNF-α cleavage site)

-

Assay buffer (e.g., 25 mM Tris, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij 35)

-

This compound

-

DMSO (for inhibitor dilution)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).

-

In a 96-well black microplate, add the diluted this compound or vehicle control.

-

Add the recombinant TACE enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic TACE substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Western Blot Analysis for TACE Substrate Shedding

This protocol details the use of Western blotting to qualitatively and semi-quantitatively assess the inhibition of TACE-mediated substrate shedding in a cell-based assay.

Materials:

-

Cell line expressing the TACE substrate of interest (e.g., HEK293 cells transfected with pro-TNF-α)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the C-terminus of the TACE substrate

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate TACE activity by adding a stimulating agent like PMA and incubate for the desired time.

-

Collect the cell culture supernatant (for detecting the shed ectodomain) and lyse the cells with lysis buffer (for detecting the full-length and cleaved membrane-bound forms).

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins from the cell lysates and supernatants by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify the band intensities of the full-length and cleaved forms of the substrate.

ELISA for Soluble TACE Substrates

This protocol provides a method for quantifying the amount of a shed TACE substrate in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell line that sheds the substrate of interest

-

This compound

-

Stimulating agent (e.g., LPS or PMA)

-

ELISA kit specific for the shed ectodomain of the TACE substrate (e.g., human soluble TNF-α ELISA kit)

-

Microplate reader

Procedure:

-

Culture cells in a multi-well plate.

-

Pre-treat the cells with different concentrations of this compound or vehicle control.

-

Stimulate the cells to induce shedding of the substrate.

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the supernatants and standards to a pre-coated plate.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Incubating and washing the plate.

-

Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.

-

Incubating and washing the plate.

-

Adding the substrate and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of the soluble substrate in each sample.

NF-κB Reporter Assay

This protocol describes how to measure the downstream effect of TACE inhibition on NF-κB signaling, a key pathway activated by TNF-α.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

TNF-α (as a stimulus)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Plate the transfected cells into a 96-well plate.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with TNF-α for a specified time (e.g., 6 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Analyze the dose-dependent effect of this compound on TNF-α-induced NF-κB activation.

Conclusion

Inhibition of TACE by this compound has significant downstream effects on multiple critical signaling pathways. By preventing the shedding of key cell surface proteins such as TNF-α, EGFR ligands, and Notch receptors, this compound can modulate inflammatory responses, cell proliferation, and cell fate decisions. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these effects in their own experimental systems. Further investigation into the specific quantitative impact of this compound on a wider range of TACE substrates and downstream signaling components will continue to elucidate the therapeutic potential of targeting this key sheddase.

References

The Role of (S,S)-TAPI-1 in the Ectodomain Shedding of Tumor Necrosis Factor-Alpha: A Technical Guide

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine with a critical role in inflammation, immunity, and cellular homeostasis. Its biological activity is tightly regulated by a post-translational mechanism known as ectodomain shedding, which releases the soluble, active form of TNF-α from its membrane-bound precursor. This process is primarily mediated by the metalloproteinase TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Inhibition of TACE presents a key therapeutic strategy for mitigating inflammatory conditions driven by excessive TNF-α. This technical guide provides an in-depth examination of (S,S)-TAPI-1, a stereoisomer of the potent TACE inhibitor TAPI-1. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols for its study, and provide visual representations of the associated biological pathways and workflows.

Introduction to TNF-α Shedding

TNF-α is initially synthesized as a 26 kDa Type II transmembrane protein (pro-TNF-α).[1][2] This membrane-anchored form is biologically active and can signal through cell-to-cell contact.[1] However, for systemic and localized inflammatory responses, the extracellular domain of pro-TNF-α is proteolytically cleaved to release a 17 kDa soluble homotrimer (sTNF-α), which can then circulate and act on distant cells.[1][3]

This cleavage event, or "shedding," is executed by the enzyme TACE (ADAM17), a zinc-dependent metalloproteinase. TACE is the principal and most efficient sheddase for pro-TNF-α. The activity of TACE can be upregulated by various inflammatory stimuli, such as lipopolysaccharide (LPS) or phorbol esters (PMA), leading to enhanced release of sTNF-α. Given its central role in producing the primary mediator of acute inflammation, TACE has become a significant target for the development of anti-inflammatory therapeutics.

This compound: A TACE Inhibitor

This compound is a specific stereoisomer of TAPI-1 (TNF-α Protease Inhibitor-1), a broad-spectrum hydroxamate-based inhibitor of metalloproteinases (MMPs) and ADAMs. It functions by chelating the zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity. This compound has been utilized as a chemical tool to investigate the roles of TACE in various physiological and pathological processes, including the shedding of cytokine receptors and other cell surface proteins. By inhibiting TACE, this compound effectively blocks the conversion of pro-TNF-α to its soluble, active form, thus reducing the concentration of circulating sTNF-α.

Quantitative Analysis of TAPI-1 Inhibition

The potency of TAPI-1 and its isomers has been evaluated against TACE/ADAM17 and other substrates. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's efficacy. The data below, compiled from various studies, demonstrates the inhibitory capacity of TAPI-1 under different experimental conditions. A notable discrepancy exists in the literature regarding the precise IC50 value, with some studies reporting values in the nanomolar range and others in the micromolar range, which may reflect different assay conditions, cell types, or substrates.

| Inhibitor | Target/Substrate | Cell Line/Condition | Reported IC50 | Citation(s) |

| This compound | sAPPα Shedding (TACE-dependent) | TACE-overexpressing cells | 0.92 µM | |

| This compound | sAPPα Shedding (M3-stimulated) | HEK293 cells | 3.61 µM | |

| This compound | sAPPα Shedding (Constitutive) | Non-TACE-overexpressing cells | 8.09 µM | |

| TAPI-1 | ADAM17 Activity | In vitro assay | 128.0 ± 0.9 nM | |

| TAPI-1 | TNF-α Release | - | 50 - 100 µM | |

| TAPI-1 | IL-6R Release | - | 5 - 10 µM | |

| TAPI-1 | TNFRI Release | - | 5 - 10 µM | |

| TAPI-1 | TNFRII Release | - | 25 - 50 µM |

Signaling and Inhibition Pathway

The shedding of pro-TNF-α is a critical control point in the inflammatory cascade. Inflammatory stimuli activate signaling pathways that enhance the catalytic activity of TACE, leading to increased processing of pro-TNF-α. This compound directly interferes with this process by binding to the TACE active site.

Experimental Protocols

To assess the efficacy of this compound in inhibiting TNF-α shedding, a combination of cellular and biochemical assays is required. The following protocols provide a framework for these investigations.

Experimental Workflow Overview

The general workflow involves stimulating cells to induce TNF-α production and shedding, treating them with this compound, and then quantifying the resulting changes in both soluble and cell-surface TNF-α.

Protocol: Measurement of Soluble TNF-α by ELISA

This protocol details a sandwich ELISA to quantify the amount of sTNF-α released into the cell culture medium.

-

Plate Preparation : Coat a 96-well microplate with a capture antibody specific for human TNF-α. Incubate overnight at 4°C. Wash the plate 3-4 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Sample and Standard Preparation : Prepare a standard curve by performing serial dilutions of recombinant human TNF-α in Assay Diluent, typically ranging from 1000 pg/mL down to 15 pg/mL. Thaw collected cell culture supernatants (samples) and dilute them if necessary.

-

Incubation : Add 100 µL of standards and samples to the appropriate wells in duplicate. Cover the plate and incubate for 2 hours at room temperature.

-

Washing : Aspirate the liquid from each well and wash 4 times with Wash Buffer.

-

Detection Antibody : Add 100 µL of a biotin-conjugated detection antibody specific for human TNF-α to each well. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate : Wash the plate again as in step 4. Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development : Wash the plate again. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing a blue color to develop.

-

Reaction Stop and Reading : Add 50-100 µL of Stop Solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow. Read the absorbance at 450 nm on a microplate reader immediately.

-

Data Analysis : Subtract the blank reading, generate a standard curve using a four-parameter logistic fit, and determine the concentration of TNF-α in the samples.

Protocol: Measurement of Cell-Surface pro-TNF-α by Flow Cytometry

This protocol is for quantifying the amount of pro-TNF-α remaining on the cell surface after treatment, which is expected to increase when shedding is inhibited.

-

Cell Preparation : Harvest cells gently (e.g., using a cell scraper or non-enzymatic dissociation buffer for adherent cells) and transfer up to 1 x 10⁶ cells into a FACS tube.

-

Washing : Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide), centrifuging at 300-350 x g for 5 minutes, and decanting the supernatant. Repeat once.

-

Fc Receptor Blocking : To prevent non-specific antibody binding, resuspend the cell pellet in staining buffer containing an Fc blocking reagent (e.g., human IgG). Incubate for 15 minutes at room temperature.

-

Primary Antibody Staining : Without washing, add a fluorochrome-conjugated primary antibody specific for the extracellular domain of human TNF-α directly to the cell suspension. Vortex gently. Incubate for 30 minutes at 4°C in the dark.

-

Washing : Wash the cells twice with 2 mL of staining buffer as described in step 2 to remove unbound antibody.

-

Data Acquisition : Resuspend the final cell pellet in 200-400 µL of staining buffer. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis : Gate on the cell population of interest based on forward and side scatter properties. Quantify the Mean Fluorescence Intensity (MFI) or the percentage of TNF-α positive cells in the this compound treated samples compared to controls. An increase in MFI indicates an accumulation of pro-TNF-α on the cell surface due to shedding inhibition.

Protocol: In Vitro TACE Activity Assay

This assay measures the enzymatic activity of TACE directly, often using a fluorogenic peptide substrate.

-

Enzyme and Substrate Preparation : Reconstitute purified, active TACE enzyme in assay buffer. Prepare a fluorogenic TACE substrate, which is typically a peptide containing the TNF-α cleavage site flanked by a quencher and a fluorophore (FRET substrate).

-

Inhibitor Preparation : Prepare serial dilutions of this compound to test a range of concentrations.

-

Reaction Setup : In a 96-well plate, add the TACE enzyme to wells containing either assay buffer (control) or the diluted this compound. Incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction : Add the TACE substrate to all wells to start the enzymatic reaction.

-

Measurement : Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 318/449 nm for some kits) over time, typically for 30-60 minutes at 37°C. Cleavage of the substrate by TACE separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis : Calculate the reaction rate (slope of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of this compound relative to the uninhibited control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion

This compound serves as a valuable pharmacological tool for studying the biological consequences of TACE/ADAM17 inhibition. By effectively blocking the shedding of pro-TNF-α, it allows researchers to dissect the distinct roles of the membrane-bound and soluble forms of this potent cytokine. The quantitative data, while variable across different experimental systems, consistently demonstrates its inhibitory action. The protocols detailed herein provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and other potential TACE inhibitors, furthering our understanding of TNF-α biology and aiding in the development of novel anti-inflammatory therapies.

References

- 1. Frontiers | Suppression of Transmembrane Tumor Necrosis Factor Alpha Processing by a Specific Antibody Protects Against Colitis-Associated Cancer [frontiersin.org]

- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of transmembrane TNF-α shedding by a specific antibody protects against septic shock - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of (S,S)-TAPI-1 on Cytokine Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,S)-TAPI-1, a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1, is a potent inhibitor of Tumor Necrosis Factor-α-Converting Enzyme (TACE), also known as ADAM17. By blocking the activity of TACE, this compound prevents the proteolytic cleavage, or "shedding," of a variety of cell surface proteins, including the pro-inflammatory cytokine TNF-α and several cytokine receptors. This inhibition of shedding has profound effects on cytokine receptor signaling, attenuating downstream inflammatory cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways involved.

Mechanism of Action: Inhibition of TACE-Mediated Shedding

This compound primarily exerts its effects by inhibiting the enzymatic activity of TACE (ADAM17), a member of the ADAM (A Disintegrin and Metalloproteinase) family of proteases. TACE is responsible for the ectodomain shedding of numerous transmembrane proteins, a process that releases the extracellular portion of the protein from the cell surface.

Key substrates of TACE that are relevant to cytokine signaling include:

-

Tumor Necrosis Factor-α (TNF-α): TACE cleaves the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, active form of this potent pro-inflammatory cytokine.

-

Cytokine Receptors: TACE mediates the shedding of various cytokine receptors, including the Interleukin-6 receptor (IL-6R) and TNF receptors (TNFRI and TNFRII). The shedding of these receptors can have complex regulatory effects on signaling. For instance, soluble IL-6R (sIL-6R) can bind to IL-6 and activate cells that do not express the membrane-bound IL-6R, a process known as trans-signaling.

By inhibiting TACE, this compound prevents the release of soluble TNF-α and the shedding of cytokine receptors, thereby modulating the intensity and nature of downstream signaling events.

Quantitative Data: Inhibitory Activity of TAPI-1 and this compound

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of TAPI-1 and its (S,S)-isomer against TACE and for the shedding of various substrates.

| Compound | Target/Process | IC50 Value | Cell Line/System | Reference |

| This compound | TACE-dependent sAPPα release | 0.92 µM | TACE-overexpressing cells | [1] |

| This compound | Muscarinic receptor-stimulated sAPPα release | 3.61 µM | HEK-293 cells | [1] |

| This compound | Constitutive sAPPα release | 8.09 µM | Non-TACE-overexpressing cells | [1] |

| TAPI-1 | TACE (ADAM17) | Not specified | Not specified | |

| TAPI-1 | TNF-α release | 50-100 µM | Not specified | |

| TAPI-1 | IL-6R shedding | 5-10 µM | Not specified | |

| TAPI-1 | TNFRI shedding | 5-10 µM | Not specified | |

| TAPI-1 | TNFRII shedding | 25-50 µM | Not specified |

Impact on Downstream Signaling Pathways

The inhibition of TACE-mediated shedding by this compound directly impacts key intracellular signaling pathways that are activated by cytokines.

TNF-α Signaling and the NF-κB Pathway

By preventing the release of soluble TNF-α, this compound reduces the activation of TNF receptors. This, in turn, leads to decreased activation of the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, cell survival, and proliferation.

IL-6 Receptor Signaling and the JAK-STAT Pathway

The impact of this compound on IL-6 receptor signaling is multifaceted. By inhibiting the shedding of the membrane-bound IL-6 receptor (IL-6R), it can dampen IL-6 trans-signaling, which is often associated with pro-inflammatory responses. This leads to reduced activation of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cytokine receptor signaling.

TNF-α Shedding Assay in THP-1 Cells

This protocol describes the measurement of soluble TNF-α released from PMA-stimulated THP-1 human monocytic cells.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Human TNF-α ELISA Kit (e.g., from R&D Systems or Abcam)

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells at a density of 2 x 10^5 cells/ml in a 96-well plate.

-

Differentiate the THP-1 cells into macrophage-like cells by treating with 16-160 nM PMA for 4 hours.

-

Wash the cells to remove PMA and replace with fresh media.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a shedding agent, such as a higher concentration of PMA (e.g., 100 ng/ml), for 4 to 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

Western Blot Analysis of JAK-STAT Signaling

This protocol outlines the detection of phosphorylated (activated) JAK2 and STAT3 in response to cytokine stimulation.

Materials:

-

Cell line of interest (e.g., HeLa, HepG2)

-

Appropriate cytokine (e.g., IL-6)

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate cells with the appropriate cytokine (e.g., IL-6) for a short duration (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Prepare protein lysates with Laemmli buffer and heat at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total protein levels (e.g., total-STAT3) as a loading control.

NF-κB Nuclear Translocation Assay by Immunofluorescence

This protocol describes the visualization of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus upon stimulation.

Materials:

-

Cells grown on glass coverslips

-

Stimulus (e.g., TNF-α)

-

This compound

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as TNF-α, for the optimal time determined by a time-course experiment (typically 30-60 minutes).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with 5% BSA for 1 hour.

-

Incubate with the primary anti-NF-κB p65 antibody for 1-2 hours at room temperature.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Conclusion

This compound is a valuable research tool for investigating the roles of TACE-mediated shedding in cytokine receptor signaling. By inhibiting the release of soluble inflammatory mediators and the cleavage of their receptors, this compound allows for the dissection of complex signaling networks. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of TACE inhibition in inflammatory and autoimmune diseases. Further investigation into the selectivity and in vivo efficacy of this compound is warranted to fully elucidate its clinical utility.

References

(S,S)-TAPI-1: A Technical Guide to its Metalloproteinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

(S,S)-TAPI-1, an isomer of the well-characterized TNF-α processing inhibitor-1 (TAPI-1), is a potent broad-spectrum inhibitor of metalloproteinases. This guide provides an in-depth overview of its inhibitory profile, detailed experimental protocols for assessing its activity, and visualization of its impact on key cellular signaling pathways.

Data Presentation: Inhibitory Activity of TAPI Analogs

Quantitative data on the inhibitory activity of this compound against a wide range of purified metalloproteinases is not extensively available in publicly accessible literature. However, the inhibitory profile of its closely related analogs, TAPI-1 and TAPI-2, provides valuable insights into its expected activity. TAPI compounds are known to be potent inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs).

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Notes |

| TAPI-1 | TACE (ADAM17) | - | - | Widely recognized as a potent TACE inhibitor.[1] |

| TAPI-1 | General MMPs | - | - | Known broad-spectrum MMP inhibitor.[1] |

| This compound | TACE (in cells) | 920 | - | Inhibition of TACE-dependent sAPPα release in TACE-overexpressing cells. |

| TAPI-2 | TACE (ADAM17) | - | 120 ± 30 | Broad-spectrum inhibitor. |

| TAPI-2 | ADAM8 | - | 10,000 ± 1000 | |

| TAPI-2 | ADAM10 | - | 3,000 ± 2000 | |

| TAPI-2 | ADAM12 | - | >100,000 | |

| TAPI-2 | MMP-12 | - | 12,000 | |

| Batimastat (BB-94) | MMP-1 | 3 | - | A well-known broad-spectrum MMP inhibitor for comparison. |

| Batimastat (BB-94) | MMP-2 | 4 | - | |

| Batimastat (BB-94) | MMP-3 | 20 | - | |

| Batimastat (BB-94) | MMP-9 | 10 | - | |

| Batimastat (BB-94) | ADAM17 | 230 | - | |

| GI254023X | MMP-1 | 108 | 131 ± 82 | Another broad-spectrum inhibitor for comparison.[2] |

| GI254023X | ADAM9 | 280 | - | [2] |

| GI254023X | ADAM10 | 5.3 | 16.4 ± 0.6 | [2] |

| GI254023X | ADAM17 | 541 | - |

Experimental Protocols

Protocol 1: Determination of IC50 for Metalloproteinase Inhibition using a Fluorogenic Substrate Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific metalloproteinase, such as ADAM17 or an MMP, using a fluorescence resonance energy transfer (FRET) peptide substrate.

Materials:

-

Recombinant active metalloproteinase (e.g., human ADAM17)

-

Fluorogenic FRET peptide substrate specific for the enzyme

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO) for inhibitor dilution

-

96-well black microplates

-

Fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.

Procedure:

-

Preparation of Reagents:

-

Reconstitute the recombinant enzyme in assay buffer to a stock concentration recommended by the supplier. Aliquot and store at -80°C.

-

Reconstitute the FRET substrate in DMSO to a stock concentration (e.g., 1-10 mM).

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Setup:

-

Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 10-point, 2-fold serial dilution to cover a wide range of concentrations (e.g., from 100 µM to 0.195 µM). Include a no-inhibitor control (assay buffer with DMSO) and a no-enzyme control (assay buffer only).

-

In a 96-well black microplate, add 25 µL of each inhibitor dilution to triplicate wells.

-

Prepare a working solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.

-

Add 50 µL of the diluted enzyme to each well containing the inhibitor.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Prepare a working solution of the FRET substrate in assay buffer. The final concentration should be at or below the Km value for the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

For each inhibitor concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the velocities to the no-inhibitor control (V0) to obtain the percent inhibition for each concentration: % Inhibition = 100 * (1 - (V / V0)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Inhibition of TNF-α Signaling Pathway

This compound, by inhibiting TACE (ADAM17), prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form. This disrupts the subsequent inflammatory signaling cascade.

Caption: this compound inhibits the TACE-mediated release of soluble TNF-α.

Inhibition of EGFR Ligand Shedding and Signaling

This compound can also inhibit the TACE-mediated shedding of Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). This prevents the autocrine or paracrine activation of EGFR and downstream pro-proliferative signaling pathways like the Ras/MAPK cascade.

References

(S,S)-TAPI-1: A Technical Guide to Investigating Ectodomain Shedding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S,S)-TAPI-1, a potent broad-spectrum inhibitor of metalloproteinases, and its application in the study of ectodomain shedding. This document details its mechanism of action, target specificity, and provides structured data on its inhibitory activity. Furthermore, it offers detailed experimental protocols for key assays and visualizes complex signaling pathways and workflows using the DOT language for Graphviz.

Introduction to this compound and Ectodomain Shedding

Ectodomain shedding is a crucial post-translational modification where the extracellular domain of a membrane-bound protein is cleaved and released from the cell surface. This process is mediated by a family of cell-surface proteases, most notably members of the "A Disintegrin and Metalloproteinase" (ADAM) family, such as ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). Ectodomain shedding plays a pivotal role in regulating the function of a vast array of cell surface proteins, including growth factors, cytokines, adhesion molecules, and their receptors. Dysregulation of this process is implicated in numerous physiological and pathological conditions, including cancer, inflammation, and neurodegenerative diseases.

This compound is a stereoisomer of the hydroxamate-based metalloproteinase inhibitor TAPI-1. It exhibits broad-spectrum inhibitory activity against several matrix metalloproteinases (MMPs) and ADAMs, with a notable potency towards ADAM17. Its ability to block the activity of these sheddases makes it an invaluable tool for researchers studying the mechanisms and consequences of ectodomain shedding. By inhibiting the release of specific ectodomains, this compound allows for the elucidation of the roles of both the shed, soluble proteins and the remaining membrane-tethered fragments in various signaling pathways.

Mechanism of Action and Target Profile

This compound, like other hydroxamate-based inhibitors, functions by chelating the zinc ion within the catalytic domain of metalloproteinases. This interaction reversibly inhibits the enzymatic activity of the protease, preventing the cleavage of its substrates. While TAPI-1 is a broad-spectrum inhibitor, its different stereoisomers can exhibit varied potencies against specific proteases. This compound is frequently utilized for its effective inhibition of ADAM17, a key sheddase for a multitude of substrates, including Tumor Necrosis Factor-α (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR). It also demonstrates inhibitory activity against ADAM10, another critical sheddase involved in processes such as Notch signaling.

Data Presentation: Inhibitory Activity of TAPI-1 and its Analogs

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for TAPI-1 and its analogs against key ADAM proteases. This data provides a quantitative basis for selecting appropriate inhibitor concentrations in experimental setups.

| Inhibitor | Target | IC50 (nM) | Cell/Assay Type | Reference |

| TAPI-1 | ADAM17 (TACE) | 128.0 ± 0.9 | In vitro fluorogenic peptide assay | [1] |

| TAPI-1 | TNF-α Shedding | ~10,000 | LPS-stimulated THP-1 cells | [2] |

| This compound | TACE-dependent sAPPα release | 920 | TACE-overexpressing cells | [3] |

| This compound | Muscarinic receptor-stimulated sAPPα release | 3,610 | Non-TACE-overexpressing cells | [3] |

| This compound | Basal sAPPα release | 8,090 | Non-TACE-overexpressing cells | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study ectodomain shedding.

Cell-Based Ectodomain Shedding Assay

This protocol describes a general method to assess the inhibition of shedding of a specific cell surface protein in a cellular context.

Materials:

-

Cells expressing the protein of interest

-

Cell culture medium and supplements

-

This compound (or other inhibitors)

-

Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), growth factors, etc.)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

Antibodies specific for the shed ectodomain and a loading control protein

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) in serum-free or low-serum medium for 30-60 minutes.

-

Induce shedding by adding the stimulus (e.g., 10-100 ng/mL PMA) and incubate for the desired time (e.g., 30 minutes to several hours), depending on the specific shedding event being studied.

-

-

Sample Collection:

-

Conditioned Medium: Carefully collect the cell culture supernatant, which contains the shed ectodomains. Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells and collect the cleared supernatant.

-

Cell Lysate: Wash the remaining adherent cells twice with ice-cold PBS. Lyse the cells directly in the well by adding ice-cold lysis buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Sample Preparation and Protein Quantification:

-

Clarify the cell lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

For the conditioned medium, proteins may need to be concentrated, for example, by using centrifugal filter units or TCA precipitation, especially for low-abundance shed proteins.

-

-

Western Blot Analysis:

-

Normalize the volume of conditioned medium loaded onto the SDS-PAGE gel based on the total protein concentration of the corresponding cell lysate to ensure equal loading.

-

Load equal amounts of protein from the cell lysates to analyze the levels of the full-length membrane-bound protein and a loading control.

-

Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the ectodomain of the protein of interest.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Re-probe the cell lysate blot with an antibody against a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities of the shed ectodomain in the conditioned medium and the full-length protein in the cell lysate using densitometry software.

-

Normalize the shed ectodomain signal to the loading control in the corresponding cell lysate.

-

Calculate the percentage of shedding inhibition by this compound compared to the vehicle-treated, stimulated control.

-

In Vitro ADAM17 Activity Assay

This protocol outlines a method to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant ADAM17 using a fluorogenic peptide substrate.

Materials:

-

Recombinant human ADAM17 catalytic domain

-

Fluorogenic peptide substrate for ADAM17 (e.g., a quenched fluorescent peptide containing the cleavage site of a known ADAM17 substrate like TNF-α)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare Reagents:

-

Dilute the recombinant ADAM17 and the fluorogenic substrate to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer, the this compound dilutions (or vehicle control), and the recombinant ADAM17.

-

Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature to allow for binding.

-

-

Initiate Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair in the substrate.

-

Measure the increase in fluorescence over time at a constant temperature (e.g., 37°C). The cleavage of the substrate by ADAM17 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value of this compound for ADAM17.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of ectodomain shedding with this compound.

Caption: Experimental workflow for studying ectodomain shedding inhibition.

Caption: Inhibition of Notch signaling by this compound.

Caption: Inhibition of EGFR signaling by blocking ligand shedding.

Conclusion

This compound is a powerful pharmacological tool for the investigation of ectodomain shedding. Its ability to inhibit key sheddases, particularly ADAM17, allows researchers to dissect the intricate roles of shed ectodomains in a multitude of biological processes. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in studying the complex mechanisms of ectodomain shedding and its implications in health and disease. Careful consideration of inhibitor concentration, treatment duration, and appropriate controls, as outlined in the experimental protocols, is crucial for obtaining robust and reproducible results. The visualization of the affected signaling pathways further aids in understanding the downstream consequences of inhibiting this fundamental cellular process.

References

Foundational Research on (S,S)-TAPI-1 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on (S,S)-TAPI-1, a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17), and its implications in cancer biology. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1. Its primary mechanism of action in cancer biology is the inhibition of TACE (Tumor Necrosis Factor-α Converting Enzyme), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a sheddase responsible for the cleavage and release of the extracellular domains of various transmembrane proteins. By inhibiting TACE, this compound effectively blocks the shedding of several key molecules involved in cancer progression, including ligands for the Epidermal Growth Factor Receptor (EGFR) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibition disrupts critical signaling pathways that drive tumor growth, proliferation, migration, and invasion.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and its related compound TAPI-1 on various cancer cell lines.

Table 1: IC50 Values of this compound

| Target/Process | Cell Line/Condition | IC50 (µM) | Reference |

| Muscarinic Acetylcholine Receptor M3-stimulated sAPPα release | Non-TACE-overexpressing cells | 8.09 | [1] |

| TACE-dependent sAPPα release | TACE-overexpressing cells | 0.92 | [1] |

| Muscarinic Acetylcholine Receptor M3-stimulated sAPPα release | TACE-overexpressing cells | 3.61 | [1] |

Table 2: Dose-Dependent Effect of TAPI-1 on Esophageal Squamous Cell Carcinoma (ESCC) Cell Viability [1]

| Concentration (µM) | Cell Line: TE-1 (% Viability) | Cell Line: Eca109 (% Viability) |

| 0 | 100 | 100 |

| 1.25 | ~100 | ~100 |

| 2.5 | ~100 | ~100 |

| 5 | ~100 | ~100 |

| 10 | ~80 | ~85 |

| 20 | ~70 | ~75 |

Table 3: Quantitative Effects of TAPI-1 on ESCC Cell Migration and Invasion

| Treatment | Cell Line | Assay | % Inhibition (approx.) |

| TAPI-1 (5 µM) | TE-1 | Migration | 50 |

| TAPI-1 (5 µM) | Eca109 | Migration | 45 |

| TAPI-1 (5 µM) | TE-1 | Invasion | 60 |

| TAPI-1 (5 µM) | Eca109 | Invasion | 55 |

Signaling Pathways

This compound modulates key signaling pathways in cancer by inhibiting ADAM17. The following diagrams illustrate these interactions.

References

Methodological & Application

Application Notes and Protocols for (S,S)-TAPI-1 In Vitro Assays in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (S,S)-TAPI-1, a potent inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), in cell-based in vitro assays. The following protocols are designed for the human monocytic cell line THP-1 and can be adapted for other relevant cell lines with appropriate optimization.

Mechanism of Action

This compound is an isomer of TAPI-1 and acts as a broad-spectrum matrix metalloproteinase (MMP) inhibitor with high potency against ADAM17. ADAM17 is a key enzyme responsible for the shedding of the extracellular domains of various transmembrane proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). By inhibiting ADAM17, this compound blocks the release of soluble TNF-α from the cell surface, thereby attenuating inflammatory signaling pathways.

Key Applications

-

Inhibition of TNF-α Shedding: Quantify the inhibitory effect of this compound on the release of TNF-α from stimulated cells.

-

Cell Viability and Cytotoxicity Assessment: Evaluate the impact of this compound on cell viability to determine its therapeutic window and potential cytotoxic effects.

Data Presentation

Table 1: Recommended Concentration Ranges and Incubation Times for this compound Assays

| Parameter | TNF-α Shedding Assay (THP-1 cells) | Cell Viability Assay (General) |

| This compound Concentration Range | 0.1 - 50 µM (for IC50 determination) | 1 - 100 µM |

| Pre-incubation Time with this compound | 1 - 2 hours | 24 - 72 hours |

| Stimulation Agent (for shedding assay) | Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) | Not Applicable |

| Stimulation Time | 4 - 24 hours | Not Applicable |

| Cell Seeding Density (96-well plate) | 1 x 10^5 to 5 x 10^5 cells/well | 5 x 10^3 to 1 x 10^5 cells/well |

Note: The optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.

Experimental Protocols

Protocol 1: Inhibition of TNF-α Shedding in THP-1 Cells

This protocol details the steps to assess the efficacy of this compound in inhibiting the release of TNF-α from THP-1 monocytes differentiated into macrophage-like cells.

Materials:

-

This compound

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in sterile DMSO to prepare a 10 mM stock solution.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Further dilute the stock solution in cell culture medium to the desired working concentrations immediately before use. The final DMSO concentration in the culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

-

Cell Culture and Differentiation of THP-1 Cells:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Treat the cells with 50-100 ng/mL of PMA for 24-48 hours. After differentiation, the cells will become adherent.

-

Carefully aspirate the PMA-containing medium and wash the cells once with sterile PBS.

-

Add 100 µL of fresh, serum-free RPMI-1640 medium to each well and incubate for 24 hours to rest the cells.

-

-

Treatment with this compound and Stimulation:

-

Prepare serial dilutions of this compound in serum-free RPMI-1640 medium at 2X the final desired concentrations.

-

Aspirate the medium from the rested, differentiated THP-1 cells.

-

Add 50 µL of the 2X this compound dilutions to the respective wells. For the vehicle control, add 50 µL of medium containing the same concentration of DMSO.

-

Incubate the plate for 1-2 hours at 37°C.

-

Prepare a 2X solution of LPS (e.g., 200 ng/mL for a final concentration of 100 ng/mL) in serum-free RPMI-1640 medium.

-

Add 50 µL of the 2X LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).

-

Incubate the plate for 4-24 hours at 37°C to induce TNF-α shedding.

-

-

Quantification of Soluble TNF-α:

-

After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the cell culture supernatant without disturbing the cell layer.

-